molecular formula C20H18N6O B2968955 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034299-33-5

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2968955
CAS No.: 2034299-33-5
M. Wt: 358.405
InChI Key: WYOANFYRWKZCEU-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a benzamide core strategically functionalized with two distinct heteroaromatic systems: a 1-methyl-1H-pyrazol-5-yl-substituted pyridine and a 1H-pyrazol-1-yl group. The pyrazole scaffold is a recognized privileged structure in drug design, known for its ability to interact with a wide range of biological targets and its frequent appearance in pharmacologically active compounds . Compounds with structural similarities, particularly those containing the 1-methyl-1H-pyrazole moiety, have demonstrated substantial research utility across multiple therapeutic areas. For instance, such molecules are actively investigated as potent inhibitors of key oncogenic pathways. Recent studies have identified related structures as inhibitors of the FLT3-ITD and BCR-ABL signaling pathways, which are critical targets in acute myeloid leukemia and other cancers . Other pyrazole-based analogues have been explored as novel tubulin polymerization inhibitors, exhibiting high nanomolar potency against various human tumor cell lines, including leukemia (K562), lung cancer (A549), and breast cancer (MCF-7) cells . The presence of multiple nitrogen-containing heterocycles in this compound suggests potential for high binding affinity and specific interactions with enzymatic targets, making it a valuable template for developing new biochemical probes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-25-19(8-10-23-25)18-7-6-15(13-21-18)14-22-20(27)16-4-2-5-17(12-16)26-11-3-9-24-26/h2-13H,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOANFYRWKZCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include:

    Amines: For the formation of amide bonds.

    Aldehydes and Ketones: As starting materials for the synthesis of pyrazole rings.

    Catalysts: Such as palladium or copper catalysts to facilitate coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Key factors in industrial production include:

    Temperature and Pressure Control: To optimize reaction rates and product purity.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data
Target Compound Not explicitly provided ~397* 1-methylpyrazole, pyridinylmethyl, benzamide Structural refinement likely via SHELX
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₄N₄ 202.26 Ethyl, methyl, pyridinyl ESIMS: m/z 203 ([M+H]⁺)
N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₅H₁₅N₄ 251.31 Methyl, phenyl, pyridinyl ESIMS: m/z 252 ([M+2H]²⁺)
N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₃H₁₈N₄ 230.31 Cyclopropylmethyl, methyl, pyridinyl ESIMS: m/z 230 ([M+2H]²⁺)
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) C₇H₁₃N₃ 139.20 Ethyl, methylamine Formula: C₇H₁₃N₃; Atom count: 23
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide C₁₉H₂₀N₆O₄ 396.40 Pyrimidine, nitro, benzamide Molecular weight: 396.4; Limited physicochemical data

*Estimated based on structural analysis.

Key Observations

Substituent Diversity : The target compound’s benzamide group distinguishes it from simpler amines in , which lack aromatic carbonyl functionalities. This feature may enhance binding affinity in protein-ligand interactions.

Molecular Complexity : Compared to LM6 (, molecular weight 139.2) , the target is substantially larger (~397 g/mol), suggesting differences in solubility, bioavailability, and target selectivity.

Spectroscopic Data : ESIMS data for analogues in highlight the utility of mass spectrometry in verifying molecular ion peaks, though such data are absent for the target compound.

Heterocyclic Variations : ’s pyrimidine-containing benzamide demonstrates how core heterocycle substitutions (e.g., pyrimidine vs. pyridine) alter molecular properties like polarity and hydrogen-bonding capacity.

Limitations in Comparative Analysis

  • Physical properties (e.g., melting point, solubility) are unavailable for the target compound, restricting a full pharmacological profile comparison.

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, also known by its CAS number 2034471-06-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4OC_{17}H_{16}N_{4}O with a molecular weight of 284.34 g/mol. The structure comprises a benzamide core substituted with pyrazole and pyridine moieties, which are known to influence biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer domains. Below is a summary of the key findings from recent studies:

1. Anti-inflammatory Activity

Several studies have highlighted the compound's ability to inhibit pro-inflammatory cytokines. For instance, it has been shown to reduce the release of TNF-alpha in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

2. Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). In vitro assays revealed a significant reduction in cell viability, with IC50 values indicating effective antiproliferative activity . The mechanism appears to involve cell cycle arrest and induction of apoptosis, as evidenced by upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers like Bcl-2 .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar pyrazole derivatives, compounds with structural similarities to this compound showed promising results. The derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action against cancer cells. The study utilized flow cytometry and Western blot analyses to confirm that the compound induces apoptosis through mitochondrial pathways and affects signaling pathways related to cell survival .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
Anti-inflammatoryMacrophages10TNF-alpha inhibition
AnticancerHeLa15Apoptosis induction
AnticancerHepG212Cell cycle arrest

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For example, coupling pyrazole-containing intermediates with benzamide backbones via nucleophilic substitution or amide bond formation .
  • Heterocyclic functionalization : Substitution at the pyridine and pyrazole rings using reagents like K₂CO₃ in DMF at room temperature, as described for analogous pyrazole-pyridine hybrids .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic ring connectivity (e.g., pyrazole and pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : To validate empirical formula accuracy .

Q. What analytical techniques are recommended for assessing purity?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., ≥98% purity threshold) .
  • Melting Point Analysis : Consistency with literature values to rule out polymorphic impurities .
  • Thin-Layer Chromatography (TLC) : Preliminary purity checks during synthesis .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent, temperature, catalyst) to identify optimal conditions. For example, flow chemistry setups improve reproducibility in oxidation steps .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd) for cross-coupling reactions, as seen in analogous pyrazole-pyridine syntheses .
  • Solvent Selection : Polar aprotic solvents like DMF enhance reactivity in alkylation steps .

Q. How are computational methods like molecular docking applied to study this compound?

  • Methodological Answer :

  • Target Identification : Docking into protein active sites (e.g., kinases or GPCRs) to predict binding affinity and mode of action .
  • Structure-Activity Relationship (SAR) : Modifying substituents on the pyrazole or benzamide moieties and simulating interactions to guide synthetic priorities .
  • Software Tools : AutoDock Vina or Schrödinger Suite for energy minimization and pose validation .

Q. What in vitro models are suitable for evaluating biological activity?

  • Methodological Answer :

  • Hepatocyte Assays : Measure glucose uptake or glucokinase activity in rat hepatocytes, as demonstrated for structurally related benzamide derivatives .
  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or phosphodiesterases using fluorometric or colorimetric substrates .
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines to assess antiproliferative effects .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Analog Comparison : Compare activity of derivatives with minor modifications (e.g., methyl vs. ethyl groups) to identify critical pharmacophores .
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends or outliers (e.g., conflicting results in glucose uptake assays) .

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